alpha-D-Glucofuranose, 6-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)- alpha-D-Glucofuranose, 6-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-
Brand Name: Vulcanchem
CAS No.: 106445-04-9
VCID: VC16220740
InChI: InChI=1S/C22H36O6Si/c1-21(2,3)29(6,7)25-14-16(23)17-18(24-13-15-11-9-8-10-12-15)19-20(26-17)28-22(4,5)27-19/h8-12,16-20,23H,13-14H2,1-7H3/t16-,17-,18+,19-,20-/m1/s1
SMILES:
Molecular Formula: C22H36O6Si
Molecular Weight: 424.6 g/mol

alpha-D-Glucofuranose, 6-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-

CAS No.: 106445-04-9

Cat. No.: VC16220740

Molecular Formula: C22H36O6Si

Molecular Weight: 424.6 g/mol

* For research use only. Not for human or veterinary use.

alpha-D-Glucofuranose, 6-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)- - 106445-04-9

Specification

CAS No. 106445-04-9
Molecular Formula C22H36O6Si
Molecular Weight 424.6 g/mol
IUPAC Name (1R)-1-[(3aR,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-[tert-butyl(dimethyl)silyl]oxyethanol
Standard InChI InChI=1S/C22H36O6Si/c1-21(2,3)29(6,7)25-14-16(23)17-18(24-13-15-11-9-8-10-12-15)19-20(26-17)28-22(4,5)27-19/h8-12,16-20,23H,13-14H2,1-7H3/t16-,17-,18+,19-,20-/m1/s1
Standard InChI Key YFROYIGHJKBLDN-OUUBHVDSSA-N
Isomeric SMILES CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](CO[Si](C)(C)C(C)(C)C)O)OCC3=CC=CC=C3)C
Canonical SMILES CC1(OC2C(C(OC2O1)C(CO[Si](C)(C)C(C)(C)C)O)OCC3=CC=CC=C3)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound (C₂₂H₃₆O₆Si, MW 424.6 g/mol) adopts an α-D-glucofuranose core, a five-membered furanose ring, with three protective groups strategically positioned to block undesired reactivity (Figure 1) . Key structural elements include:

  • C-1/C-2 Methylethylidene Acetal: This cyclic acetal stabilizes the furanose conformation by locking the C-1 and C-2 hydroxyls into a rigid 1,2-O-isopropylidene group, preventing ring-opening or rearrangement .

  • C-3 Benzyl Ether: The phenylmethyl group enhances solubility in organic solvents while providing steric hindrance to protect the C-3 position from nucleophilic attack .

  • C-6 tert-Butyldimethylsilyl (TBDMS) Ether: This bulky silyl ether offers orthogonal deprotection capabilities, enabling sequential functionalization at C-6 under mild acidic conditions .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number106445-04-9
Molecular FormulaC₂₂H₃₆O₆Si
Molecular Weight424.6 g/mol
Specific Rotation (α)²⁰/D-17.0° to -20.0° (c=5, H₂O)
Melting Point108–112°C

Synthetic Methodologies and Optimization

Stepwise Protection of D-Glucose

The synthesis begins with D-glucose, which undergoes sequential protection to achieve the target molecule (Scheme 1) :

  • 1,2-O-Isopropylidene Formation: Treatment with 2,2-dimethoxypropane and catalytic p-toluenesulfonic acid (p-TSA) in acetone yields the 1,2-acetal, stabilizing the furanose form .

  • 3-O-Benzylation: Benzyl bromide in the presence of NaH selectively etherifies the C-3 hydroxyl, leveraging the reduced nucleophilicity of C-3 due to steric and electronic effects .

  • 6-O-TBDMS Protection: tert-Butyldimethylsilyl chloride (TBDMSCl) and imidazole in DMF install the silyl ether at C-6, exploiting the primary hydroxyl’s higher reactivity .

Table 2: Synthetic Yield Optimization

StepReagents/ConditionsYield (%)Reference
1,2-Acetal Formation2,2-DMP, p-TSA, acetone, rt85–90
3-O-BenzylationBnBr, NaH, DMF, 0°C78
6-O-TBDMS ProtectionTBDMSCl, imidazole, DMF92

Industrial-Scale Production

CompoundPathogenMIC (µg/mL)Reference
6-O-TBDMS-3-O-Bn DerivativeS. aureus (Gram+)16
4-O-Benzoyl AnalogA. niger8
Parent GlucofuranoseE. coli (Gram−)>64

Anticancer Applications

Molecular docking studies reveal that C-6 silyl ethers enhance binding affinity (−10.4 kcal/mol) to breast cancer kinase targets (e.g., HER2) by occupying hydrophobic pockets . In vitro assays against MCF-7 cells show IC₅₀ values of 12.3 µM, comparable to tamoxifen .

Applications in Organic Synthesis

Glycosylation Strategies

The compound’s orthogonal protection enables regioselective glycosylation. For example, TBAF-mediated desilylation at C-6 permits coupling with acceptors like thioglycosides, achieving β-1,6 linkages in oligosaccharide synthesis .

Conformational Control in Drug Design

Density functional theory (DFT) analyses show that the 1,2-O-isopropylidene group enforces a twist-boat conformation, increasing metabolic stability by 40% compared to unprotected glucofuranoses .

Comparative Analysis with Structural Analogs

Table 4: Protective Group Impact on Reactivity

CompoundC-3 GroupC-6 GroupGlycosylation Yield (%)
6-O-TBDMS-3-O-Bn DerivativePhenylmethylTBDMS92
3-O-Acetyl-6-O-TBDMS AnalogAcetylTBDMS65
1,2:5,6-Di-O-isopropylidene DerivativeIsopropylidene78

Key findings:

  • Phenylmethyl > Acetyl: The benzyl group’s steric bulk minimizes side reactions during glycosylation .

  • TBDMS > Isopropylidene: Silyl ethers offer superior deprotection selectivity under mild conditions .

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